molecular formula C11H9F2N3O2S B2566253 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-26-4

2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2566253
CAS No.: 1340970-26-4
M. Wt: 285.27
InChI Key: YLDDFVIKVYJYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide is a chemical compound of significant interest in biomedical research, particularly in the field of kinase inhibition. This N-(arylamino) sulfonamide derivative is designed for For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. The core research value of this compound and its structural analogs lies in their potent and selective activity as inhibitors of MEK (Mitogen-Activated Protein Kinase Kinase) , a key component of the RAS/RAF/MEK/ERK signaling pathway . This pathway is frequently dysregulated in various cancers and inflammatory conditions, making its modulation a primary therapeutic target. Researchers utilize this compound to study hyperproliferative diseases, including specific forms of leukemia, and to investigate mechanisms underlying inflammatory disorders . With a molecular formula likely analogous to C11H9F2N3O2S, this sulfonamide derivative shares a common structural framework with other researched anilino-pyridine sulfonamides . Proper handling and storage are required; it is recommended to keep the product in a dark place under an inert atmosphere at room temperature to maintain stability, consistent with the storage of similar chemical entities .

Properties

IUPAC Name

2-(3,4-difluoroanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2S/c12-8-4-3-7(6-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDDFVIKVYJYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3,4-difluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis likely follows a two-step process:

  • Formation of pyridine-3-sulfonyl chloride : Pyridine-3-sulfonamide undergoes chlorination (e.g., using thionyl chloride or phosphorus oxychloride).

  • Reaction with 3,4-difluoroaniline : The sulfonyl chloride reacts with 3,4-difluoroaniline under basic conditions (e.g., triethylamine, sodium hydroxide) to form the sulfonamide bond .

Table 1: Typical Reagents and Conditions for Sulfonamide Formation

Reagent/ConditionRoleSource
Pyridine-3-sulfonyl chlorideElectrophilic precursor
3,4-DifluoroanilineNucleophile (amine group)
Triethylamine/Sodium hydroxideBase to deprotonate amine
Solvent (e.g., dichloromethane)Reaction medium

Reactions Involving the Sulfonamide Group

The sulfonamide moiety in this compound participates in reactions typical of aryl sulfonamides.

Hydrolysis

Sulfonamides can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding amine and sulfonic acid. For example:

ArSO2NHAr’+H2OArNH2+Ar’SO3H\text{ArSO}_2\text{NHAr'} + \text{H}_2\text{O} \rightarrow \text{ArNH}_2 + \text{Ar'SO}_3\text{H}

This reaction is reversible and depends on pH and temperature .

Alkylation/Coupling Reactions

The sulfonamide group can act as a leaving group in nucleophilic substitution reactions. For instance, treatment with alkyl halides (e.g., methyl iodide) in the presence of a base may lead to alkylation or displacement .

Ring-Forming and Functionalization Reactions

The pyridine ring in this compound can undergo further functionalization.

Reaction with Hydrazine

Hydrazine hydrate can react with the sulfonamide to form hydrazides, which may undergo cyclization to form heterocyclic derivatives (e.g., pyrazolopyridones) .

Table 2: Reaction with Hydrazine Hydrate

ReagentConditionsProduct TypeSource
Hydrazine hydrateReflux in ethanol/acetonitrilePyrazolopyridone derivatives

Reaction with Isocyanates

Aryl isocyanates (e.g., phenyl isocyanate) can react with the sulfonamide group to form diarylsulfonylureas. This reaction proceeds via intermediate potassium salts .

Table 3: Reaction with Aryl Isocyanates

ReagentConditionsProductSource
4-Chlorophenyl isocyanateDry acetone, K₂CO₃, rtDiarylsulfonylurea
3,4-Dichlorophenyl isocyanateSame as aboveDiarylsulfonylurea

Scientific Research Applications

2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Structural and Functional Attributes of Analogs
Compound Name Core Structure Substituents Key Features/Activity Reference
2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide Pyridine 3,4-difluorophenyl, sulfonamide 90% purity; potential MCHR1 antagonism
QV-0481 (3,5-difluoro analog) Pyridine 3,5-difluorophenyl, sulfonamide Altered fluorine positioning
Ticagrelor Triazolopyrimidine 3,4-difluorophenylcyclopropyl P2Y12 inhibitor; antiplatelet drug
FE@SNAP Pyrimidine 3,4-difluorophenyl, carboxylate MCHR1 antagonist; in vivo evaluation
2-((3-Chloro-4-methoxyphenyl)amino)pyridine-3-sulfonamide Pyridine 3-chloro-4-methoxyphenyl Discontinued; lower efficacy?

Impact of Fluorine Substitution Patterns

  • 3,4-Difluorophenyl vs. 3,5-Difluorophenyl (QV-0481):
    The 3,4-difluoro configuration in the target compound likely optimizes halogen bonding and steric interactions with receptor pockets compared to the 3,5-isomer. This positional difference may alter binding affinity and metabolic stability .
  • Comparison with Ticagrelor: Ticagrelor’s 3,4-difluorophenylcyclopropyl group contributes to its antiplatelet activity by enhancing P2Y12 receptor binding. The cyclopropyl spacer in ticagrelor distinguishes it from the direct amino linkage in the target compound, suggesting divergent pharmacokinetic profiles .

Role of Core Structure and Functional Groups

  • Pyridine vs. Pyrimidine/Triazolopyrimidine Cores:
    The pyridine core in the target compound offers a planar structure for π-π stacking, whereas pyrimidine-based analogs (e.g., FE@SNAP) may exhibit enhanced rigidity, affecting receptor binding kinetics . Ticagrelor’s triazolopyrimidine core facilitates dual hydrogen bonding, critical for its irreversible P2Y12 inhibition .
  • Sulfonamide vs.

Research Findings and Implications

  • Therapeutic Potential: Unlike ticagrelor’s established antiplatelet use, the target compound’s applications remain exploratory, necessitating further studies on toxicity and selectivity .

Biological Activity

2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide, also known by its CAS number 1340970-26-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and a difluorophenyl moiety. Its molecular formula is C11H9F2N3O2SC_{11}H_{9}F_{2}N_{3}O_{2}S with a molecular weight of 285.27 g/mol. The presence of both the sulfonamide group and difluorophenyl ring contributes to its unique chemical properties, which may enhance its biological activity compared to similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. Common bases used include triethylamine or sodium hydroxide. The reaction is followed by purification techniques such as recrystallization or chromatography to isolate the desired product .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of related pyridine compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for developing new chemotherapeutic agents targeting various cancers.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory mediators such as iNOS and COX-2, which are involved in the inflammatory response . The ability to modulate these pathways positions this compound as a potential candidate for treating inflammatory diseases.

Enzyme Inhibition

Inhibition of enzymes like α-glucosidase and acetylcholinesterase has been documented for related pyridine derivatives. These activities suggest that this compound could play a role in managing conditions such as diabetes and Alzheimer's disease through glycemic control and neuroprotective effects .

Case Studies

  • Anticancer Studies : A derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent anticancer activity .
  • Anti-inflammatory Research : In vivo studies showed that similar compounds significantly reduced LPS-induced TNF-a release in mice models, confirming their potential as anti-inflammatory agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityEnzyme Inhibition
This compoundHigh (IC50 < 12 mM)Moderateα-glucosidase inhibition
Related Pyridine Derivative AModerateHighAcetylcholinesterase inhibition
Related Pyridine Derivative BHighModerateNone reported

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide?

Answer: The compound is synthesized via nucleophilic substitution, where 3-pyridinylamine reacts with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine). The reaction neutralizes HCl generated during sulfonamide bond formation. Similar methods are used for structurally related fluorinated sulfonamides, as demonstrated in the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides .

Basic: How does fluorination of the phenyl ring influence the compound’s physicochemical properties?

Answer: Fluorine atoms enhance lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of fluorine modulates electron distribution in the aromatic ring, improving interactions with target proteins. This is observed in fluorinated pyridine derivatives, where fluorine positioning impacts solubility and receptor selectivity .

Advanced: How can researchers optimize selectivity against off-target enzymes or receptors?

Answer: Strategies include:

  • Structural modifications : Altering the sulfonamide group or pyridine substituents to reduce off-target binding.
  • Computational docking : Identifying critical interactions with target vs. non-target proteins (e.g., P2X receptor subtypes).
  • Comparative assays : Testing activity against related enzymes (e.g., secretory phospholipase A₂) to refine SAR .

Advanced: How should contradictory inhibitory potency data across assay systems be resolved?

Answer: Contradictions may arise from assay-specific conditions (e.g., ATP concentration in P2X receptor studies). Validate using:

  • Orthogonal techniques : Isothermal titration calorimetry (ITC) for binding constants or surface plasmon resonance (SPR) for real-time interaction analysis.
  • Standardized protocols : Ensure consistent pH, ionic strength, and co-factor availability .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Answer:

  • Rodent models : Assess absorption, distribution, and metabolism.
  • Radiolabeled analogs : Use 18F isotopes for biodistribution studies, as shown in fluoroethylated MCHR1 antagonists.
  • Tissue-specific assays : Measure brain penetration if targeting CNS, noting challenges due to the sulfonamide’s polarity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • HPLC : Purity assessment (>95% threshold).
  • NMR (1H/13C/19F) : Confirm structure and substitution patterns.
  • HRMS : Verify molecular weight.
  • FT-IR : Track functional group changes during synthesis .

Advanced: How to design SAR studies for the pyridine ring’s substitution pattern?

Answer:

  • Systematic variation : Modify substituents at positions 2, 3, and 4 of the pyridine ring.
  • Activity testing : Compare inhibition of phospholipase A₂ or other target enzymes.
  • QSAR modeling : Correlate structural features (e.g., Hammett constants for fluorine) with activity .

Advanced: What challenges exist in achieving blood-brain barrier (BBB) penetration for CNS applications?

Answer:

  • Polarity of sulfonamide : Limits passive diffusion. Solutions include:
    • Prodrugs : Mask polar groups (e.g., esterification).
    • Lipophilic moieties : Introduce trifluoromethyl or benzyl groups without compromising solubility.
  • In silico modeling : Predict BBB permeability using logP and polar surface area parameters .

Basic: What biological assays are recommended for initial activity screening?

Answer:

  • Enzyme inhibition assays : Test against phospholipase A₂ or ATP-dependent targets (e.g., P2X receptors).
  • Cell-based assays : Measure calcium flux or cytokine release (e.g., P2X7 receptor activation).
  • Selectivity panels : Screen against cytochrome P450 isoforms to assess metabolic interference .

Advanced: How to address metabolic instability in preclinical development?

Answer:

  • Metabolite identification : Use LC-MS/MS to detect degradation products.
  • Structural stabilization : Replace labile groups (e.g., methyl with trifluoromethyl) or introduce steric hindrance.
  • In vitro models : Liver microsomes or hepatocyte assays to predict hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.